

An In-Depth Technical Guide to the Molecular Structure of Zipalertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zipalertinib, also known as TAS-6417 and CLN-081, is a third-generation, irreversible, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target EGFR mutations, with a particular focus on exon 20 insertion mutations, which are notoriously resistant to earlier-generation TKIs.[1] This technical guide provides a comprehensive overview of the molecular structure of **Zipalertinib**, its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize it.

Molecular Structure and Chemical Properties

Zipalertinib is a complex heterocyclic molecule with the chemical formula C₂₃H₂₀N₆O.[2][3] Its structure is characterized by a quinoline moiety linked to a pyrimido[5,4-b]indolizine core, with an acrylamide group that plays a crucial role in its mechanism of action.

Chemical Identity

Identifier	Value
IUPAC Name	N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide[2]
CAS Number	1661854-97-2[1][2][3]
Molecular Formula	C23H20N6O[2][3]
Canonical SMILES	CC1=CINVALID-LINKNC(=O)C=C[2]
InChI Key	MKCYPWYURWOKST-INIZCTEOSA-N[1]
Synonyms	TAS-6417, CLN-081, TPC-064[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Zipalertinib** is presented below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Weight	396.45 g/mol	[3]
Predicted Density	1.40 ± 0.1 g/cm ³	[4]
Topological Polar Surface Area	98.7 Ų	[2]
Solubility (DMSO)	79 mg/mL (199.27 mM)	Selleckchem
Solubility (Ethanol)	79 mg/mL (199.27 mM)	Selleckchem

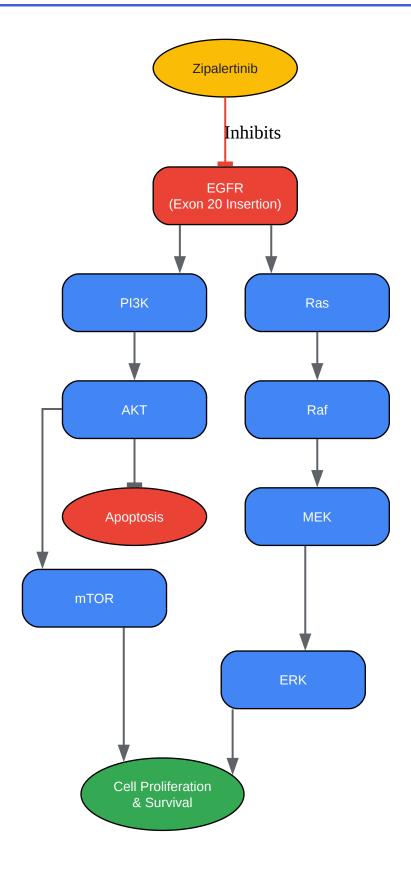
Synthesis of Zipalertinib

The chemical synthesis of **Zipalertinib** has been described in U.S. Patent 9,650,386. While the full, detailed protocol is proprietary, the patent outlines the key synthetic steps involved in the construction of the complex heterocyclic core and the final attachment of the acrylamide warhead. The synthesis is a multi-step process that likely involves the sequential construction of the pyrimido[5,4-b]indolizine ring system followed by the introduction of the quinoline and acrylamide moieties.

X-ray Crystallography

The three-dimensional structure of **Zipalertinib** in complex with the EGFR kinase domain has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8F1H. This structural information provides critical insights into the binding mode of **Zipalertinib** and the molecular basis for its selectivity.

The crystal structure reveals that **Zipalertinib** binds to the ATP-binding site of the EGFR kinase domain. The acrylamide group forms a covalent bond with the cysteine residue at position 797 (Cys797) in the active site, leading to irreversible inhibition of the enzyme. This covalent interaction is a hallmark of third-generation EGFR TKIs.


Mechanism of Action and Signaling Pathway

Zipalertinib is a potent and selective inhibitor of EGFR, particularly against exon 20 insertion mutations. These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in non-small cell lung cancer (NSCLC).

EGFR Signaling Pathway Inhibition

The binding of **Zipalertinib** to the EGFR kinase domain prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The two major pathways that are inhibited are the PI3K-AKT and MAPK/ERK pathways.

Click to download full resolution via product page

Figure 1. Zipalertinib's inhibition of the EGFR signaling pathway.

By inhibiting these pathways, **Zipalertinib** effectively suppresses tumor cell growth and induces apoptosis (programmed cell death).

Biological Activity and Efficacy

The biological activity of **Zipalertinib** has been extensively characterized in preclinical and clinical studies.

In Vitro Potency

Zipalertinib has demonstrated potent inhibitory activity against a range of EGFR exon 20 insertion mutations, while showing significantly less activity against wild-type (WT) EGFR, which contributes to its favorable safety profile.

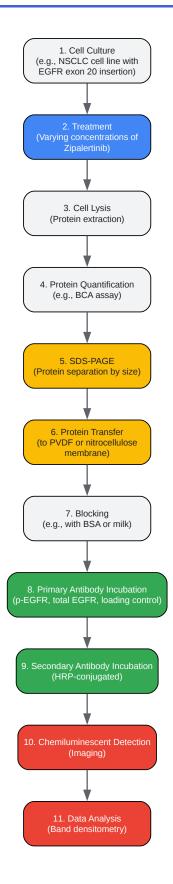
EGFR Mutant	IC50 (nM)
Exon 19 del	~1.5
L858R	~2.0
Exon 20 ins (various)	5 - 150
WT EGFR	>200

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of **Zipalertinib** in patients with NSCLC harboring EGFR exon 20 insertion mutations who have progressed on prior therapies.

Clinical Endpoint	Value
Objective Response Rate (ORR)	35.2% - 40%[5][6]
Median Duration of Response (DOR)	8.8 - 14.7 months[5][6]

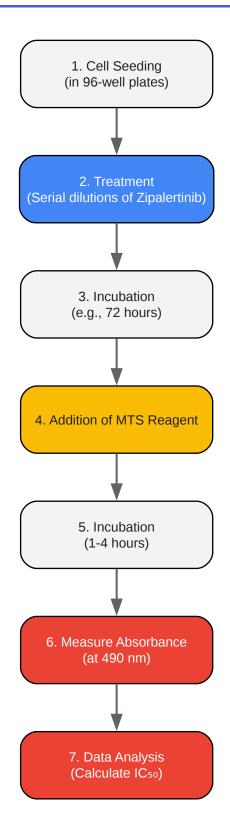

Experimental Protocols

Western Blot for EGFR Phosphorylation

This protocol describes the general procedure for assessing the effect of **Zipalertinib** on EGFR phosphorylation in cancer cell lines.

Click to download full resolution via product page

Figure 2. General workflow for Western blot analysis.


Detailed Methodology:

- Cell Culture: Culture NSCLC cells harboring EGFR exon 20 insertion mutations (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.
- Treatment: Treat the cells with varying concentrations of **Zipalertinib** (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-EGFR signal to total EGFR and the loading control.

Cell Viability Assay (MTS Assay)

This protocol outlines a general method for assessing the effect of **Zipalertinib** on the viability of cancer cell lines.

Click to download full resolution via product page

Figure 3. General workflow for an MTS cell viability assay.

Detailed Methodology:

- Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Treat the cells with a serial dilution of **Zipalertinib** in fresh media. Include vehicle-only (e.g., DMSO) and untreated controls.
- Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[7]
- Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[7]
- Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[7]
- Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated controls, and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) of **Zipalertinib**.

Conclusion

Zipalertinib is a promising, next-generation EGFR TKI with a well-defined molecular structure and a clear mechanism of action. Its covalent binding to Cys797 of EGFR and its selectivity for exon 20 insertion mutations make it a valuable therapeutic agent for a specific subset of NSCLC patients. The data presented in this technical guide, from its fundamental chemical properties to its biological activity, provide a comprehensive understanding of **Zipalertinib** for researchers and drug development professionals. Further investigation into its synthesis and the development of detailed, standardized experimental protocols will continue to be of high interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Zipalertinib Wikipedia [en.wikipedia.org]
- 2. Zipalertinib | C23H20N6O | CID 117918742 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. chembk.com [chembk.com]
- 5. Efficacy of zipalertinib in NSCLC patients with EGFR exon 20 insertion mutations who received prior platinum-based chemotherapy with or without amivantamab. - ASCO [asco.org]
- 6. targetedonc.com [targetedonc.com]
- 7. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Zipalertinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611166#investigating-zipalertinib-s-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com